tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a tert-butyl group, a bromo-substituted phenyl ring, an ethynyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core phenyl ring. The bromo-substituted phenyl ring can be synthesized through halogenation reactions, while the ethynyl group can be introduced via Sonogashira coupling. The azetidine ring is then formed through cyclization reactions, and the tert-butyl group is added using tert-butyl carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or phenyl ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate may be employed in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: Potential medicinal applications include the development of new drugs targeting various diseases, such as cancer or infectious diseases.
Industry: In the chemical industry, this compound can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Tert-Butyl 3-(5-bromo-2-hydroxyphenoxy)azetidine-1-carboxylate
Tert-Butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate
Tert-Butyl 3-(5-bromo-2-ethynylphenoxy)pyrrolidine-1-carboxylate
Uniqueness: Tert-Butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate stands out due to its specific structural features, such as the presence of the ethynyl group and the azetidine ring, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(5-bromo-2-ethynylphenoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-5-11-6-7-12(17)8-14(11)20-13-9-18(10-13)15(19)21-16(2,3)4/h1,6-8,13H,9-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCELOCDIIYTEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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